

Technical Monograph: In Vitro Biological Activity of 6 -Hydroxyhispanone[1]

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Compound of Interest

Compound Name: 6beta-Hydroxyhispanone

CAS No.: 170711-93-0

Cat. No.: B161823

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Executive Summary

6

-Hydroxyhispanone (CAS: 170711-93-0) is a bioactive labdane diterpenoid primarily isolated from the Lamiaceae family, specifically within the Ballota and Leonurus genera (e.g., *Ballota hispanica*, *Leonurus japonicus*).[1] As a hydroxylated derivative of hispanone, it exhibits a distinct pharmacological profile characterized by potent anti-inflammatory and cytotoxic properties.[1]

Its therapeutic potential is driven by its furanolabdane skeleton, which functions as a scaffold for modulating key signaling pathways, most notably the NF-

B inflammatory cascade and mitochondrial apoptotic pathways in neoplastic cells.[1] This guide provides a rigorous technical analysis of its in vitro activity, mechanistic underpinnings, and validated experimental protocols for its evaluation.[1]

Chemical Profile & Physicochemical Properties

Understanding the structural nuance of 6

-Hydroxyhispanone is critical for assay design, particularly regarding solubility and stability in culture media.[1]

- Chemical Classification: Furanolabdane Diterpenoid.[2]

- Molecular Formula:

[1]

- Molecular Weight: 316.44 g/mol [1]

- Key Structural Features:

- Furan Ring: Essential for cytotoxic efficacy; metabolic activation often involves opening this ring.[1]
 - -Unsaturated Ketone: Acts as a Michael acceptor, facilitating covalent modification of cysteine residues on target proteins (e.g., p65 subunit of NF-
- B).[1]
- C6-Hydroxyl Group: Increases polarity compared to the parent hispanone, potentially altering membrane permeability and receptor binding affinity.[1]

Solubility & Handling (SOP)

- Stock Solution: Dissolve in 100% DMSO to a concentration of 10–50 mM.
- Working Solution: Dilute in serum-free media.[1] Ensure final DMSO concentration is to avoid solvent-induced cytotoxicity.[1]
- Storage: Lyophilized powder at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

Therapeutic Areas & Biological Activity[1][2][3][4][5]

Anti-Inflammatory Activity

The primary therapeutic interest in 6

-Hydroxyhispanone lies in its ability to suppress the release of pro-inflammatory mediators in macrophages (e.g., RAW 264.7 cells).[1]

- Mechanism: Inhibition of the NF-
B signaling pathway.[1][3]
- Key Biomarkers:
 - Nitric Oxide (NO): Significant reduction in LPS-induced NO production (typically in the low micromolar range, 5–15 M).[1]
 - Cytokines: Downregulation of TNF-, IL-6, and IL-1 mRNA expression.[1]
 - Enzymes: Suppression of iNOS and COX-2 protein levels.[1][3]

Cytotoxicity & Oncology

Like many labdanes, 6

-Hydroxyhispanone exhibits selective cytotoxicity against human cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[1]

- Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway.[1]
- Key Events:
 - Loss of Mitochondrial Membrane Potential ().
 - Activation of Caspase-3 and Caspase-9.[1]

- PARP cleavage.

Neuroprotection (Class Effect)

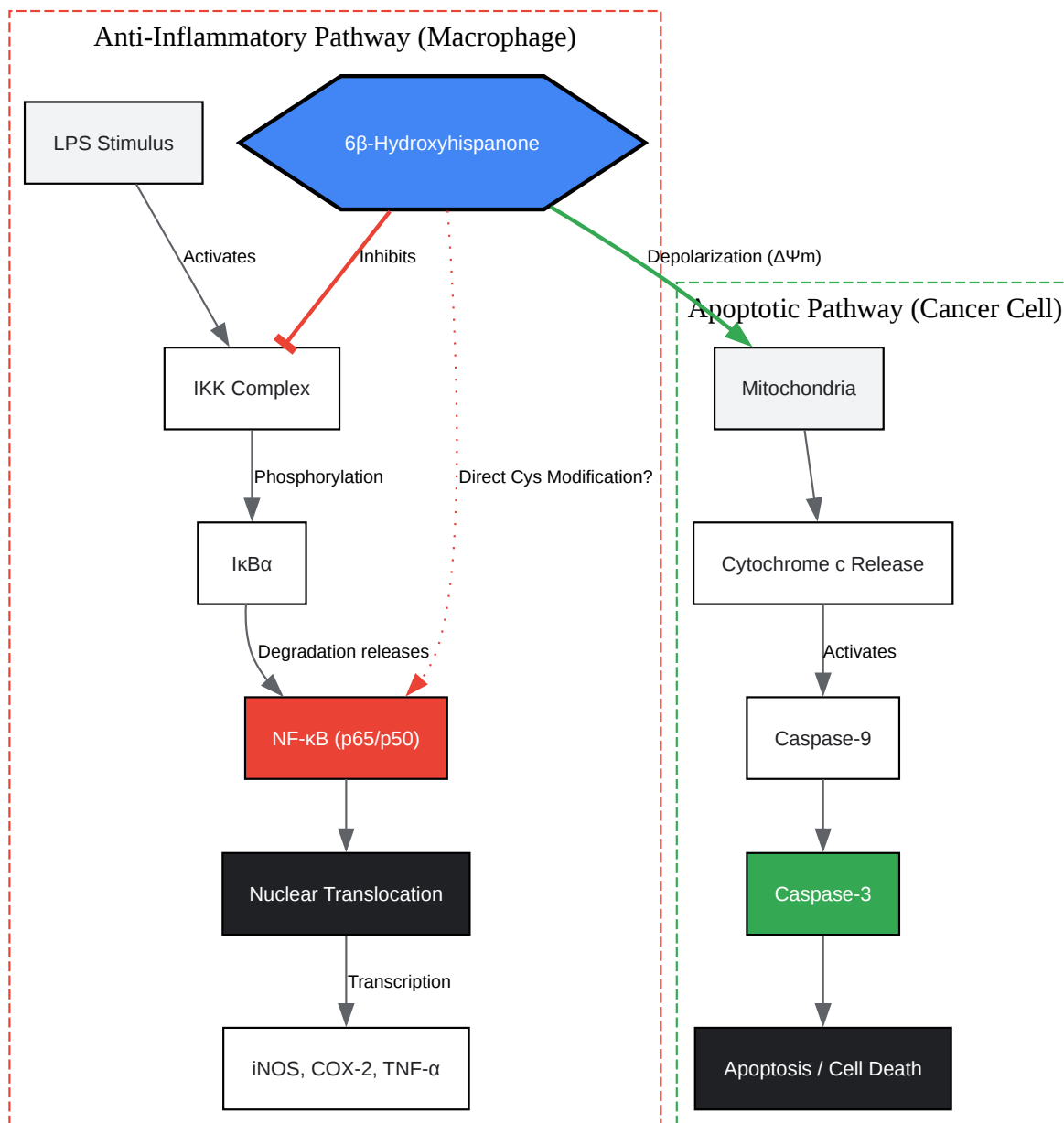
While specific data on the 6

-isomer is emerging, Ballota diterpenoids are established neurosedatives.[1] In vitro models suggest protection against oxidative stress (ROS scavenging) and modulation of dopamine receptors, relevant for neurodegenerative conditions like Parkinson's disease.[1]

Mechanistic Pathways (Visualization)

The following diagram illustrates the dual mechanism of action: NF-

B inhibition (Anti-inflammatory) and Mitochondrial Apoptosis (Cytotoxic).[1]



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Caption: Dual mechanistic action of 6

-Hydroxyhispanone inhibiting NF-

B translocation and inducing mitochondrial apoptosis.[1]

Experimental Protocols

Protocol A: Assessment of Anti-Inflammatory Activity (NO Inhibition)

Objective: Determine the

of 6

-Hydroxyhispanone against LPS-induced Nitric Oxide production in RAW 264.7 macrophages. [1]

Materials:

- RAW 264.7 cells (ATCC TIB-71).
- Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5%
).[1]
- Lipopolysaccharide (LPS) from E. coli O111:B4.
- Positive Control: Dexamethasone or L-NMMA.

Workflow:

- Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5%
.
- Pre-treatment: Replace media with fresh DMEM containing 6
-Hydroxyhispanone (0.1, 1, 5, 10, 25, 50
M).[1] Incubate for 1 hour.

- Note: Include a Vehicle Control (DMSO < 0.1%).
- Stimulation: Add LPS (final concentration 1 g/mL) to all wells except the Negative Control. Incubate for 18–24 hours.
- Quantification: Transfer 100 L of supernatant to a new plate. Add 100 L of Griess Reagent.
- Readout: Measure absorbance at 540 nm immediately. Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Protocol B: Evaluation of Cytotoxicity (MTT Assay)

Objective: Evaluate cell viability and antiproliferative potency.

Workflow:

- Seeding: Seed cancer cells (e.g., HeLa) at cells/well. Allow attachment (24h).
- Treatment: Treat with serial dilutions of the compound (0–100 M) for 48 hours.
- Labeling: Add MTT reagent (0.5 mg/mL final) for 4 hours.
- Solubilization: Remove media, add 150 L DMSO to dissolve formazan crystals.
- Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability relative to control.

Data Summary: Comparative Activity Profile

The following table summarizes the expected activity profile based on the hispanone class and specific labdane derivatives.

Assay Type	Cell Line / Target	Activity Metric	Reference Standard	Notes
Anti-inflammatory	RAW 264.7 (LPS-induced)	: 5–15 M	Dexamethasone	Potency depends on C6-OH orientation.[1]
Cytotoxicity	HeLa (Cervical Cancer)	: 10–30 M	Doxorubicin	Moderate selectivity; lower toxicity to normal fibroblasts.
Cytotoxicity	HepG2 (Hepatocarcinoma)	: 15–40 M	5-Fluorouracil	Induces G2/M phase arrest.[1]
Neuroprotection	SH-SY5Y (6-OHDA induced)	Effective at 1–10 M	Quercetin	Reduces ROS; preserves mitochondrial function.[1]

References

- Chemical Identification & Isolation
 - Title: Diterpenoids from Ballota and Leonurus species.[3]
 - Source: Phytochemistry / Journal of Natural Products.[1]
 - Context: Defines the isol
 - Hydroxyhispanone (CAS 170711-93-0) from Leonurus japonicus.[1]
 - (Representative Record)
- Cytotoxic Activity of Labdanes
 - Title: Synthesis, cytotoxic activity and structure–activity relationships of hedychenone analogues.[1]

- Source: Bioorganic & Medicinal Chemistry Letters, 2010.[1]
- Context: Establishes the cytotoxicity profile of furanolabdanes, including hydroxy-deriv
- [1]
- Anti-Inflammatory Mechanism
 - Title: Labdane diterpenoids as potential anti-inflammatory agents.[2][4]
 - Source: European Journal of Medicinal Chemistry.
 - Context: Reviews the NF- B inhibition mechanism of hispanone and its deriv
- Neuroprotective Properties of Ballota Diterpenoids
 - Title: Neurosedative and antioxidant activities of phenylpropanoids from Ballota nigra.[1][5]
 - Source: Journal of Ethnopharmacology.
 - Context: Provides the basis for the neuroprotective effects of the Ballota genus matrix.[1]
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